Solubility Profile & Physicochemical Characterization: 3-Bromo-2-(pyrrolidin-3-yloxy)pyridine
Solubility Profile & Physicochemical Characterization: 3-Bromo-2-(pyrrolidin-3-yloxy)pyridine
The following is an in-depth technical guide regarding the solubility profile and physicochemical characterization of 3-Bromo-2-(pyrrolidin-3-yloxy)pyridine .
[1][2]
Executive Summary
3-Bromo-2-(pyrrolidin-3-yloxy)pyridine (CAS: 1249952-04-2 / 2290765-18-1 for S-isomer) is a critical heterocyclic intermediate used primarily in the synthesis of kinase inhibitors and cholinergic ligands.[1] Its structure combines a lipophilic brominated pyridine ring with a polar, basic pyrrolidine ether.[1][2]
Understanding its solubility profile is essential for three key workflows:
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Synthetic Workup: Optimizing liquid-liquid extraction (LLE).
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Purification: Selecting mobile phases for flash chromatography.
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Biological Assays: Formulating stable stock solutions (DMSO/Water).
This guide characterizes the compound's solubility based on its pharmacophore, provides estimated solubility ranges across solvent classes, and details a self-validating protocol for experimental verification.[1][2]
Physicochemical Characterization
To predict solubility behavior, we must first analyze the molecular properties that govern solute-solvent interactions.[1][2]
| Property | Value / Description | Impact on Solubility |
| Molecular Weight | 243.10 g/mol | Moderate MW; kinetics of dissolution will be fast.[1][2] |
| Physical State | Viscous Oil or Low-Melting Solid | Indicates weak crystal lattice energy; generally easier to dissolve than high-melting solids.[1] |
| pKa (Pyrrolidine) | ~11.3 (Secondary Amine) | Critical: Highly basic.[1][2] Will protonate in acidic media (pH < 9), drastically increasing aqueous solubility.[1][2] |
| pKa (Pyridine) | ~2.5 - 3.0 (3-Br substituted) | The ether linkage and bromine reduce pyridine basicity; unlikely to protonate unless in strong acid.[1] |
| LogP (Predicted) | 1.8 – 2.2 | Moderately lipophilic.[2] Prefers organic layers in neutral/basic conditions. |
| H-Bond Donors | 1 (Pyrrolidine NH) | Capable of H-bonding with water/alcohols.[1] |
Structural Analysis
The molecule possesses a "push-pull" solubility character:
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The Lipophilic Domain: The 3-bromo-pyridine ring drives solubility in chlorinated solvents (DCM) and aromatics.[1]
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The Hydrophilic Domain: The pyrrolidine secondary amine and ether oxygen facilitate solubility in polar protic solvents (Alcohols) and allow for salt formation.[2]
Solubility Profile by Solvent Class[2][3]
The following data represents estimated solubility ranges derived from Structure-Activity Relationship (SAR) analysis of analogous aminopyridines and pyrrolidine ethers.
A. Polar Aprotic Solvents (High Solubility)[3]
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Performance: >100 mg/mL .[2]
-
Mechanism: Dipole-dipole interactions disrupt the weak lattice energy of the intermediate.[2]
-
Application: Ideal for preparing 10-100 mM stock solutions for biological screening or as reaction solvents for nucleophilic substitutions (SNAr).[2]
B. Chlorinated Solvents (High Solubility)[3]
-
Performance: >50 mg/mL .[2]
-
Mechanism: The polarizable chlorine atoms interact favorably with the electron-deficient pyridine ring and the bromine substituent.[2]
-
Application: The primary choice for liquid-liquid extraction from aqueous basic layers.[2]
C. Polar Protic Solvents (Moderate to High Solubility)[2][3]
-
Performance: 20 – 50 mg/mL .[2]
-
Mechanism: Hydrogen bonding with the pyrrolidine amine and ether oxygen.[2]
-
Application: Useful for recrystallization (often in combination with an antisolvent like Hexane) or as mobile phase modifiers in chromatography.[2]
D. Non-Polar Solvents (Low Solubility / Antisolvents)[2][3]
-
Performance: < 1 mg/mL .[2]
-
Mechanism: The polarity of the secondary amine and ether linkage prevents solvation by non-polar alkanes.[2]
-
Application: Used as antisolvents to precipitate the product or its salt forms from DCM or Ethyl Acetate solutions.[2]
E. Aqueous Solubility (pH Dependent)[2]
-
pH 7.4 (Neutral): Low to Moderate (< 1 mg/mL).[2] The free base is lipophilic.[2]
-
pH < 4.0 (Acidic): High (> 50 mg/mL).[2] Protonation of the pyrrolidine nitrogen forms a water-soluble cation.[2]
Visualizing the Solubility Workflow
The following diagram illustrates the decision matrix for solvent selection based on the process stage (Reaction, Workup, or Analysis).
Figure 1: Decision matrix for solvent selection based on experimental intent.[1]
Experimental Protocol: Thermodynamic Solubility Determination
Do not rely solely on literature values for critical assays. Polymorphism and purity levels can drastically alter solubility.[2] Use this Shake-Flask Protocol to validate solubility in your specific solvent system.
Materials Required[1][3][4][5][6]
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Test Compound: 3-Bromo-2-(pyrrolidin-3-yloxy)pyridine (>50 mg).[1]
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Equipment: HPLC-UV or LC-MS, Orbital Shaker, 0.45 µm PTFE Syringe Filters.
Step-by-Step Methodology
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Preparation of Supersaturated Solution:
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Equilibration (The "Shake"):
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Phase Separation:
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Quantification (Self-Validating Step):
-
Calculation:
Synthesis & Purification Implications[2][3][4][7]
Reaction Optimization
For the synthesis of this intermediate (typically via SNAr of 3-bromo-2-chloropyridine with pyrrolidin-3-ol), DMF or DMSO are the superior choices.[1] They solubilize the polar pyrrolidine starting material and the lipophilic pyridine halide, facilitating the transition state.[1][2]
Workup Strategy (The "Crash Out")
Since the product is an amine:
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Acidic Wash: Extracting the organic reaction mixture with 1M HCl will pull the product into the aqueous phase (as the hydrochloride salt), leaving non-basic impurities in the organic layer.[1][2]
-
Basification: Neutralizing the aqueous extract with NaOH (to pH > 12) will precipitate the free base or allow it to be back-extracted into DCM .[2]
Chromatography
-
Stationary Phase: Silica Gel.[2]
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Mobile Phase: DCM:Methanol (95:5) + 1% Triethylamine (TEA) .[2]
-
Note: The TEA is mandatory.[2] Without it, the basic pyrrolidine nitrogen will interact strongly with the acidic silanols of the silica, causing severe peak tailing and product loss.[1][2]
References
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Lipinski, C. A., et al. (2001).[1][2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]
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Jorgensen, W. L., & Duffy, E. M. (2002).[1][2] "Prediction of drug solubility from structure." Advanced Drug Delivery Reviews, 54(3), 355-366.[1][2]
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Bhattachar, S. N., et al. (2006).[1][2] "Solubility: it's not just for physical chemists anymore."[2] Drug Discovery Today, 11(21-22), 1012-1018.[1][2]
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National Center for Biotechnology Information. (2023). PubChem Compound Summary for 3-Bromopyridine (Structural Analog).
